Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H20ClN5O2 and a molecular weight of 313.79 g/mol It is a derivative of piperazine and pyrimidine, featuring a tert-butyl ester group
Scientific Research Applications
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is employed in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial and anticancer properties.
Chemical Research: It serves as a building block in the synthesis of more complex molecules for various chemical research purposes
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Compounds containing piperazine rings are known to interact with a variety of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Mode of Action
It’s known that the piperazine ring enhances favorable interaction with macromolecules . The presence of the 2-amino-6-chloropyrimidin-4-yl group may also influence its interaction with its targets.
Biochemical Pathways
Compounds containing piperazine rings have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Pharmacokinetics
The compound’s molecular weight (31379) and physical form (powder) suggest that it may have certain bioavailability characteristics .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The compound is recommended to be stored at room temperature, suggesting that temperature may influence its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of 2-amino-6-chloropyrimidine with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of both amino and chloro substituents on the pyrimidine ring. This dual functionality allows for a broader range of chemical reactions and potential biological activities compared to similar compounds with only one substituent .
Properties
IUPAC Name |
tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10/h8H,4-7H2,1-3H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAJMHUDTWQUCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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